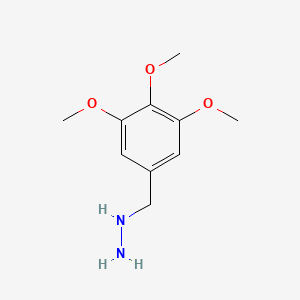

3,4,5-Trimethoxy-benzyl-hydrazine

CAS No.: 60354-96-3

Cat. No.: VC3952992

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60354-96-3 |

|---|---|

| Molecular Formula | C10H16N2O3 |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine |

| Standard InChI | InChI=1S/C10H16N2O3/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3/h4-5,12H,6,11H2,1-3H3 |

| Standard InChI Key | PBDBJAALJJYORZ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)CNN |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN |

Introduction

Chemical Structure and Properties

Molecular Composition

The molecular structure of 3,4,5-trimethoxy-benzyl-hydrazine comprises a benzene ring substituted with three methoxy (–OCH₃) groups at positions 3, 4, and 5, connected to a hydrazine functional group via a methylene bridge (–CH₂–). The IUPAC Standard InChIKey (KQXHMNUXNHQSOW-UHFFFAOYSA-N) confirms its unique stereochemical configuration. The methoxy groups contribute to the compound’s lipophilicity, while the hydrazine moiety enables nucleophilic reactivity, making it amenable to further chemical modifications.

Synthesis and Preparation

Primary Synthesis Route

The most common synthesis method involves reacting 3,4,5-trimethoxybenzyl chloride with hydrazine hydrate in the presence of a base, such as potassium hydroxide, under phase-transfer catalysis conditions. Dimethylformamide (DMF) is typically employed as the solvent, yielding the product with high purity. The reaction proceeds via nucleophilic substitution, where hydrazine displaces the chloride ion:

This method offers scalability and efficiency, with reaction times ranging from 6 to 12 hours at 60–80°C.

Alternative Pathways

Physicochemical Properties

Solubility and Stability

3,4,5-Trimethoxy-benzyl-hydrazine exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. The methoxy groups enhance solubility in organic phases compared to non-substituted benzyl hydrazines. The compound is stable under inert atmospheres but may undergo oxidation in the presence of air, necessitating storage in amber vials at 2–8°C.

Crystallographic Data

Single-crystal X-ray diffraction studies of related hydrazine derivatives, such as (E)-methyl N′-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate, reveal planar configurations around the hydrazine moiety and hydrogen-bonding networks stabilizing the crystal lattice . Although analogous data for 3,4,5-trimethoxy-benzyl-hydrazine are unavailable, its solid-state structure likely features similar intermolecular interactions.

Biological Activities and Applications

Anticancer Mechanisms

3,4,5-Trimethoxy-benzyl-hydrazine derivatives demonstrate promising cytotoxicity against cancer cell lines, including non-small-cell lung (A549/ATCC) and ovarian (OVCAR-8) cancers . The compound’s trimethoxy motif mimics natural products like combretastatin A4, enabling interactions with tubulin and inhibition of microtubule assembly . Molecular docking studies suggest that the hydrazine group forms π-cationic interactions with lysine residues in enzymatic binding pockets, enhancing inhibitory potency .

Enzyme Inhibition

Derivatives of this compound have shown activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which regulate cell cycle progression. For example, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, a structurally related analog, exhibits a docking score of −8.144 kcal/mol against tubulin, underscoring the pharmacophoric importance of the trimethoxybenzyl motif .

Comparative Analysis with Structural Analogs

The table below contrasts 3,4,5-trimethoxy-benzyl-hydrazine with analogous compounds:

The dihydrochloride salt form offers improved aqueous solubility, while the benzoic acid hydrazide derivative exhibits enhanced binding to carboxylase enzymes .

Recent Advances and Future Directions

Recent studies highlight the compound’s role in synthesizing oxadiazole derivatives with broad-spectrum anticancer activity. For instance, 6h (a derivative from the 2023 ACS study) showed 86.61% growth inhibition against SNB-19 glioblastoma cells, outperforming imatinib in multiple cancer models . Future research should explore in vivo efficacy, pharmacokinetics, and toxicity profiles to advance clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume